molecular formula C27H20BrN3O4S3 B12405422 URAT1 inhibitor 4

URAT1 inhibitor 4

Cat. No.: B12405422
M. Wt: 626.6 g/mol
InChI Key: DOVYBMLGVFODNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

URAT1 inhibitor 4 is a compound that selectively inhibits the activity of urate transporter 1 (URAT1), a membrane transporter located in the apical membrane of human renal proximal tubule epithelial cells. URAT1 plays a crucial role in the reabsorption of uric acid in the kidneys, and its inhibition can lead to increased excretion of uric acid, making it a potential therapeutic agent for conditions like hyperuricemia and gout .

Preparation Methods

The synthesis of URAT1 inhibitor 4 involves several steps, including the formation of biphenyl carboxylic acid derivatives. The synthetic route typically starts with the reaction of cyanides with hydroxylamine hydrochloride to form an intermediate, which then reacts with diphenic anhydride to furnish the oxadiazole ring . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

URAT1 inhibitor 4 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

URAT1 inhibitor 4 has several scientific research applications:

Mechanism of Action

URAT1 inhibitor 4 exerts its effects by selectively inhibiting the activity of urate transporter 1 (URAT1). This inhibition prevents the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid in the urine. The molecular targets involved include URAT1 and other related transporters like glucose transporter 9 (GLUT9) and ATP-binding cassette transporter G2 (ABCG2) .

Comparison with Similar Compounds

URAT1 inhibitor 4 can be compared with other similar compounds, such as:

This compound is unique in its high selectivity for URAT1, which may result in fewer side effects and improved therapeutic outcomes compared to less selective inhibitors .

Properties

Molecular Formula

C27H20BrN3O4S3

Molecular Weight

626.6 g/mol

IUPAC Name

N-(4-bromophenyl)sulfonyl-2-[3-(4-cyclopropylnaphthalen-1-yl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C27H20BrN3O4S3/c28-17-7-9-18(10-8-17)38(34,35)30-24(32)15-37-27-29-25-22(13-14-36-25)26(33)31(27)23-12-11-19(16-5-6-16)20-3-1-2-4-21(20)23/h1-4,7-14,16H,5-6,15H2,(H,30,32)

InChI Key

DOVYBMLGVFODNY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=O)C5=C(N=C4SCC(=O)NS(=O)(=O)C6=CC=C(C=C6)Br)SC=C5

Origin of Product

United States

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